molecular formula C6H8O6 B1612271 Acetic acid, bis(acetyloxy)- CAS No. 98453-06-6

Acetic acid, bis(acetyloxy)-

Cat. No.: B1612271
CAS No.: 98453-06-6
M. Wt: 176.12 g/mol
InChI Key: KINFJLYCWPTJRB-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two acetyloxy groups attached to the acetic acid molecule. It is a derivative of acetic acid and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bis(acetyloxy)-, typically involves the acetylation of glycolic acid. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually require a controlled temperature to ensure the complete acetylation of the glycolic acid.

Industrial Production Methods

In industrial settings, the production of acetic acid, bis(acetyloxy)-, can be achieved through a similar acetylation process but on a larger scale. The use of acetic anhydride and a suitable catalyst remains the standard method. The reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bis(acetyloxy)-, undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield glycolic acid and acetic acid.

    Esterification: It can participate in esterification reactions to form various esters.

    Oxidation: The compound can be oxidized under specific conditions to produce different oxidation products.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.

    Esterification: Requires alcohols and acid catalysts such as sulfuric acid.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products Formed

    Hydrolysis: Glycolic acid and acetic acid.

    Esterification: Various esters depending on the alcohol used.

    Oxidation: Different oxidation products based on the specific conditions and reagents used.

Scientific Research Applications

Acetic acid, bis(acetyloxy)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, bis(acetyloxy)-, primarily involves its ability to undergo hydrolysis and esterification reactions. The acetyloxy groups can be cleaved under specific conditions, releasing acetic acid and glycolic acid. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (acetyloxy)-: A simpler derivative with only one acetyloxy group.

    Glycolic acid, acetate: Another derivative of glycolic acid with similar properties.

Uniqueness

Acetic acid, bis(acetyloxy)-, is unique due to the presence of two acetyloxy groups, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

2,2-diacetyloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c1-3(7)11-6(5(9)10)12-4(2)8/h6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINFJLYCWPTJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606354
Record name Bis(acetyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98453-06-6
Record name Bis(acetyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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